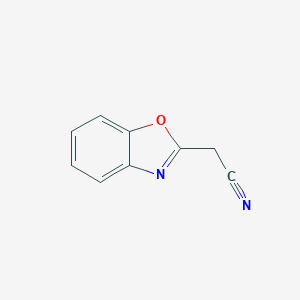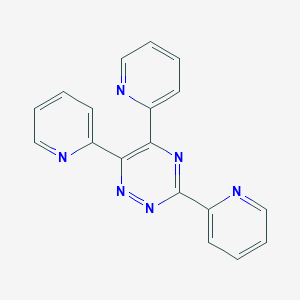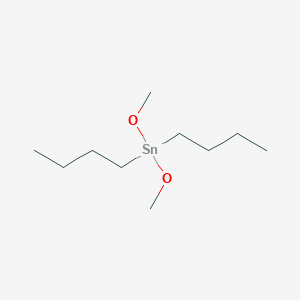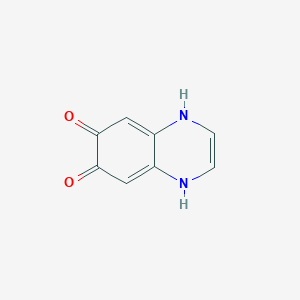
6,7-Quinoxalinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Quinoxalinediol is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in various neurological disorders. In
Applications De Recherche Scientifique
6,7-Quinoxalinediol has been extensively used in scientific research as an 6,7-Quinoxalinediol receptor antagonist. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. It has also been used to study the role of 6,7-Quinoxalinediol receptors in learning and memory processes.
Mécanisme D'action
6,7-Quinoxalinediol acts as a competitive antagonist of the 6,7-Quinoxalinediol receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is necessary for the activation of the receptor. As a result, the influx of calcium ions into the cell is reduced, which can prevent excitotoxicity and cell death.
Effets Biochimiques Et Physiologiques
The blockade of 6,7-Quinoxalinediol receptors by 6,7-Quinoxalinediol has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause cell death in high concentrations. It can also reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it can increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Quinoxalinediol has several advantages for lab experiments. It is a potent and selective antagonist of the 6,7-Quinoxalinediol receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6,7-Quinoxalinediol has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 6,7-Quinoxalinediol. One area of interest is the development of more water-soluble analogs of the compound, which could improve its effectiveness in vivo. Another area of interest is the study of the role of 6,7-Quinoxalinediol receptors in psychiatric disorders such as depression and schizophrenia. Additionally, 6,7-Quinoxalinediol could be used in combination with other drugs to enhance its neuroprotective effects. Finally, the development of new techniques for delivering 6,7-Quinoxalinediol to the brain could open up new avenues for the treatment of neurological disorders.
Conclusion:
In conclusion, 6,7-Quinoxalinediol is a valuable tool for scientific research due to its unique properties as an 6,7-Quinoxalinediol receptor antagonist. It has been extensively studied for its neuroprotective effects and its role in learning and memory processes. While it has some limitations, it remains an important compound for the study of neurological disorders. Future research on 6,7-Quinoxalinediol could lead to new treatments for these disorders and a better understanding of the role of 6,7-Quinoxalinediol receptors in the brain.
Méthodes De Synthèse
The synthesis of 6,7-Quinoxalinediol involves the condensation of o-phenylenediamine with glyoxal in the presence of an acidic catalyst. This reaction yields a mixture of 6,7-Quinoxalinediol and its isomer, 2,3-Quinoxalinediol. The two isomers can be separated using various chromatography techniques.
Propriétés
Numéro CAS |
19506-20-8 |
|---|---|
Nom du produit |
6,7-Quinoxalinediol |
Formule moléculaire |
C8H6N2O2 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
quinoxaline-6,7-diol |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-5-6(4-8(7)12)10-2-1-9-5/h1-4,11-12H |
Clé InChI |
SFLNSLDMKUWYHC-UHFFFAOYSA-N |
SMILES isomérique |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)O)O |
SMILES canonique |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
Synonymes |
6,7-Quinoxalinediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



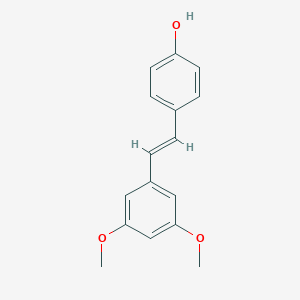
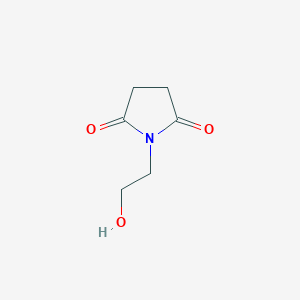
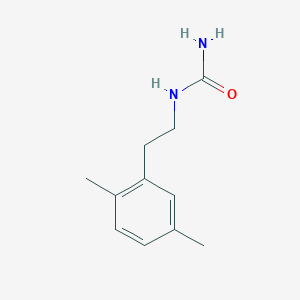
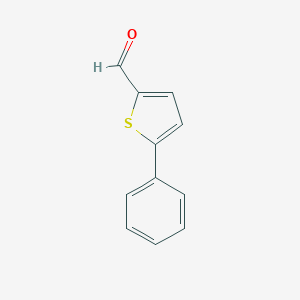

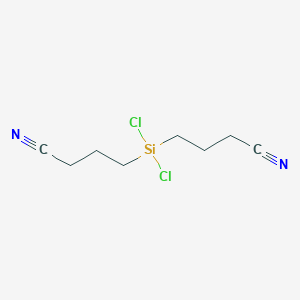
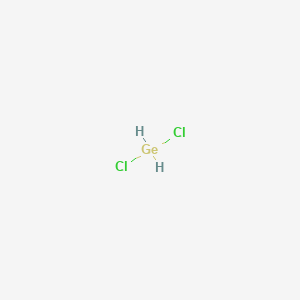

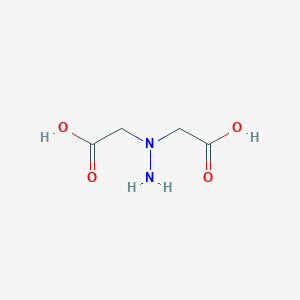
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
